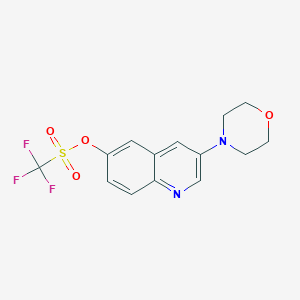
3-Morpholinoquinolin-6-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinoquinolin-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₁₄H₁₃F₃N₂O₄S. It is known for its unique structure, which includes a quinoline ring substituted with a morpholine group and a trifluoromethanesulfonate group.
Preparation Methods
The synthesis of 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with morpholine and trifluoromethanesulfonic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-Morpholinoquinolin-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to different oxidation states of the compound.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Morpholinoquinolin-6-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Morpholinoquinolin-6-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
3-Morpholinoquinolin-6-yl trifluoromethanesulfonate can be compared with other quinoline derivatives and trifluoromethanesulfonate compounds. Similar compounds include:
Quinoline-6-yl trifluoromethanesulfonate: Lacks the morpholine group.
3-Morpholinoquinoline: Lacks the trifluoromethanesulfonate group.
6-Morpholinoquinoline: Different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C14H13F3N2O4S |
|---|---|
Molecular Weight |
362.33 g/mol |
IUPAC Name |
(3-morpholin-4-ylquinolin-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F3N2O4S/c15-14(16,17)24(20,21)23-12-1-2-13-10(8-12)7-11(9-18-13)19-3-5-22-6-4-19/h1-2,7-9H,3-6H2 |
InChI Key |
VGGCMSYVDUVERD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C3C=CC(=CC3=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


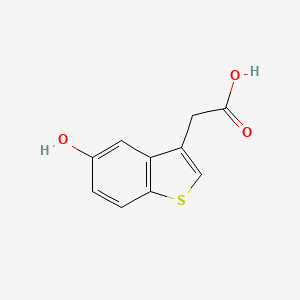
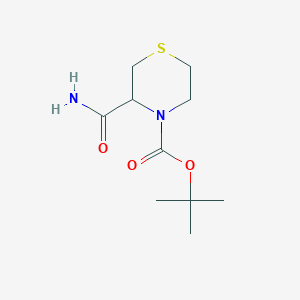
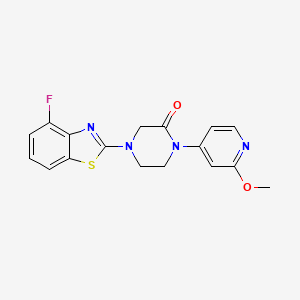
![2-(2,4-Dihydroxyphenyl)-3,7-dihydroxy-8-[5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl]-5-methoxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12274532.png)
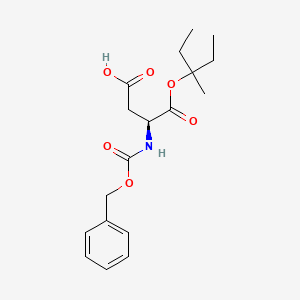
![6-Bromo-5H-pyrido[4,3-b]indole](/img/structure/B12274543.png)
![5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile](/img/structure/B12274560.png)
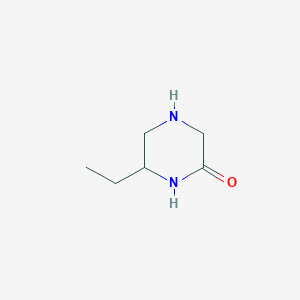
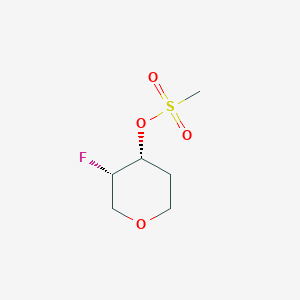
![4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12274588.png)
![2,4-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B12274590.png)
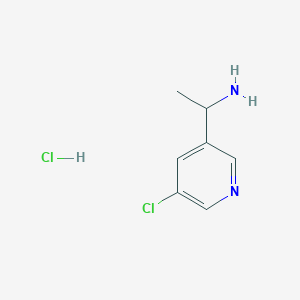
![Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-](/img/structure/B12274600.png)
![4-bromo-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B12274606.png)
